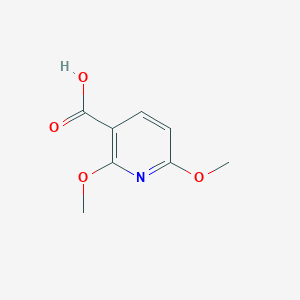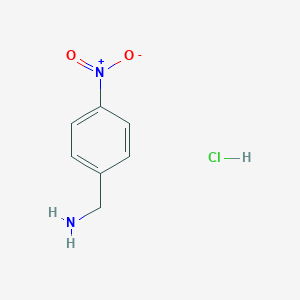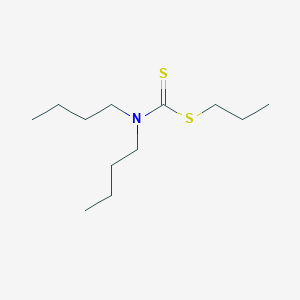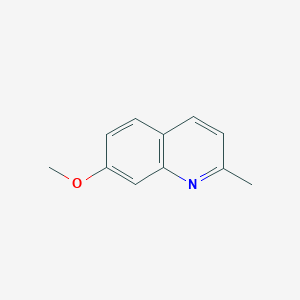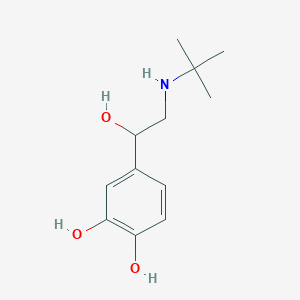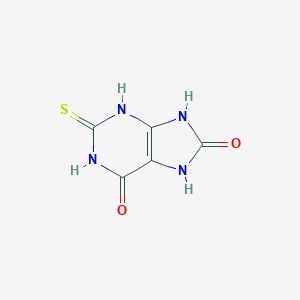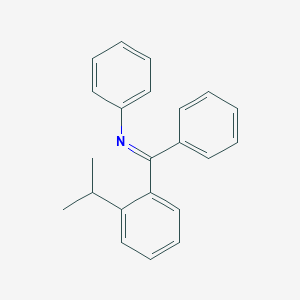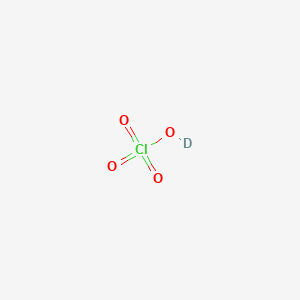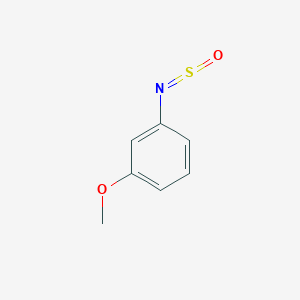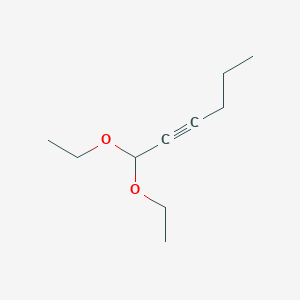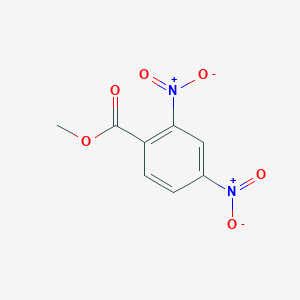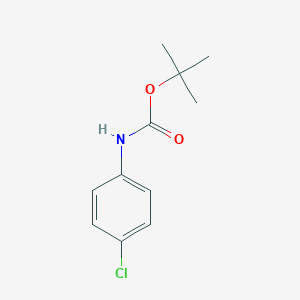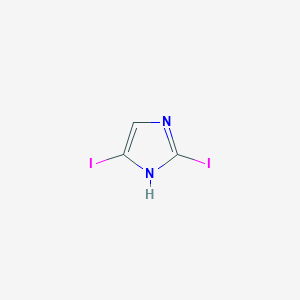
2,4-diiodo-1H-imidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various substituted imidazoles, including 1,2,4-trisubstituted imidazoles, has been achieved through different methodologies. One approach involves the Cu(OTf)2- and I2-catalyzed C–C bond cleavage of chalcones and benzylamines, leading to the formation of trisubstituted imidazoles after the elimination of the β-portion from the reaction . Another method describes a divergent and regioselective synthesis from a common intermediate, which upon reaction with different reagents, can lead to either 1,2,4- or 1,2,5-trisubstituted imidazoles . Additionally, a one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles has been catalyzed by a novel ionic liquid under solvent-free conditions . A regioselective synthesis of 1,4-disubstituted imidazoles has also been reported, which allows for the preparation of a diverse range of imidazoles with complete regioselectivity .
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been characterized using various spectroscopic techniques. For instance, the structure of certain imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones was confirmed by single crystal X-ray diffraction analysis, which revealed a network of inter- and intramolecular interactions . Similarly, 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole was characterized by 1H, 13C NMR, and FT-IR spectral analysis .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the iodine in the 4 or 5 position of trisubstituted imidazoles can be substituted by an aryl group via Suzuki coupling, and the phenylthio group at position 2 can be displaced by nucleophilic substitution after oxidation into sulfone . The synthesis of polycyclic imidazo[1,2-a]pyridine analogs involves an oxidative intramolecular C–H amination .
Physical and Chemical Properties Analysis
Imidazole derivatives exhibit a range of physical and chemical properties. The imidazole ring is an ionizable aromatic heterocycle, which can improve the pharmacokinetic characteristics of molecules containing it, optimizing solubility and bioavailability . The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . Additionally, some imidazole derivatives have been found to possess antimycotic properties against various fungi and Gram-positive bacteria .
Biological Studies
Imidazole derivatives have been studied for their biological activities. Certain 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles showed in vitro activity against dermatophytes, yeast, and other fungi, with some also demonstrating in vivo activity against Candida albicans . Moreover, some imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones were screened for hepatoprotective activity, with one compound being identified as most effective . The imidazole ring's presence in pharmaceuticals is significant due to its biological and pharmacological importance, with activities such as antimicrobial and anticancer being reported .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
- Imidazole derivatives, including 2,4-diiodo-1H-imidazole analogs, exhibit significant antimicrobial activity. For instance, specific synthesized imidazole analogs demonstrated potent bioactivity against pathogenic fungi such as Candida albicans, as well as moderate activity against gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae (Dahiya, 2008).
Medicinal Chemistry
- The imidazole ring, found in compounds like 2,4-diiodo-1H-imidazole, is crucial in medicinal chemistry due to its ability to bind with various enzymes and receptors, leading to diverse biological activities. This feature has propelled imidazole-based compounds into prominence in drug development, showing potential in treating a range of diseases (Zhang et al., 2014).
Chemical Synthesis and Optimization
- Innovations in chemical synthesis techniques, such as flow processes, have been applied to the synthesis of imidazole derivatives. These methods offer efficient production capacities, as demonstrated in the synthesis of mono- and di-iodinated imidazoles (Drageset & Bjørsvik, 2016).
Pharmaceutical Research
- Imidazole compounds, including 2,4-diiodo-1H-imidazole derivatives, have been explored for their antibacterial properties. For example, certain 2,4,5-tri(hetero)arylimidazole derivatives displayed inhibition of Staphylococcus aureus, suggesting potential for drug development (Ramos et al., 2020).
Biological Activity Studies
- Studies on the biological activities of imidazole derivatives, including antimicrobial and anticancer properties, highlight the significance of the imidazole ring in pharmaceuticals (Ramanathan, 2017).
Drug Discovery and Development
- The discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors in biochemical research showcases the versatility of imidazole derivatives in drug discovery (Veerman et al., 2021).
Catalysis and Chemical Reactions
- Imidazole derivatives are key in catalyzed chemical reactions, such as the selective palladium-catalyzed arylation reactions, demonstrating the utility of compounds like 2,4-diiodo-1H-imidazole in organic chemistry (Bellina et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on the development of efficient synthesis methods for 2,4-diiodo-1H-imidazole and other imidazole derivatives.
Eigenschaften
IUPAC Name |
2,5-diiodo-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2I2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSKMIVGFKARLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501398 | |
| Record name | 2,5-Diiodo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diiodo-1H-imidazole | |
CAS RN |
19198-80-2 | |
| Record name | 2,5-Diiodo-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19198-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diiodo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



